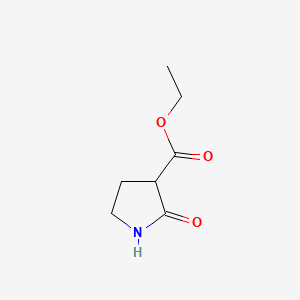







|
REACTION_CXSMILES
|
O=[C:2]1[CH:6]([C:7]([O:9]CC)=[O:8])[CH2:5][CH2:4][NH:3]1.F[B-](F)(F)F.C[O+](C)C.[C:21]([NH:24][NH2:25])(=O)[CH3:22]>ClCCl>[CH3:22][C:21]1[N:3]2[CH2:4][CH2:5][CH:6]([C:7]([OH:9])=[O:8])[C:2]2=[N:25][N:24]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1NCCC1C(=O)OCC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
2.59 g
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.C[O+](C)C
|
|
Name
|
|
|
Quantity
|
1.18 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NN
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at room temperature for two h and LC/MS
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WASH
|
|
Details
|
rinsed with 20 mL dichloromethane
|
|
Type
|
CUSTOM
|
|
Details
|
had formed
|
|
Type
|
STIRRING
|
|
Details
|
the resulting solution was stirred at room temperature for 3 h
|
|
Duration
|
3 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was then concentrated under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
to remove all dichloromethane
|
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux in an oil bath
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to room temperature
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified via sixteen 1500 μm silica gel preparative plates
|
|
Type
|
WASH
|
|
Details
|
eluting with 90:10 dichloromethane
|
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted from the silica gel using 85:15 dichloromethane
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1N2C(=NN1)C(CC2)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 454 mg | |
| YIELD: PERCENTYIELD | 11% | |
| YIELD: CALCULATEDPERCENTYIELD | 17.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |